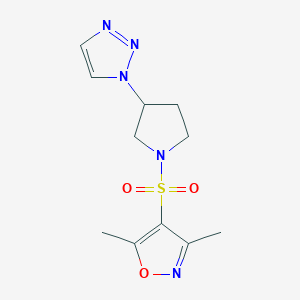

4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Bioactivity

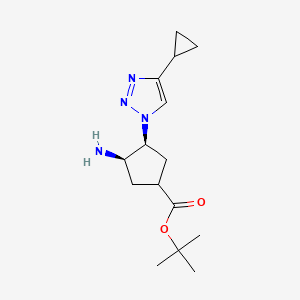

Novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized showing significant anti-proliferative activities against human prostate cancer cells. One compound, in particular, demonstrated enhanced anti-proliferative potential, indicating its potential application in cancer research (Ince et al., 2020). Additionally, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, an enzyme involved in apoptosis, suggesting their potential utility in therapeutic interventions for diseases where modulation of apoptosis is beneficial (Jiang & Hansen, 2011).

Green Chemistry and Synthesis Techniques

The synthesis of dimethyl sulfomycinamate, a compound related to the thiopeptide antibiotic sulfomycin I, has been achieved through Bohlmann-Rahtz heteroannulation. This synthesis method exemplifies advanced techniques in organic synthesis, focusing on regiocontrol and efficiency, which could be applied to the synthesis of related compounds for research purposes (Bagley et al., 2003).

Mechanism of Action

Target of Action

The compound contains a 1,2,3-triazole ring and an isoxazole ring. Compounds containing these rings are known to exhibit a wide range of biological activities . For example, 1,2,3-triazole derivatives have been reported to show significant binding affinity to Heat shock protein 90 (HSP90), a promising anticancer drug target .

Biochemical Pathways

Without specific information on the compound, it’s challenging to accurately predict the biochemical pathways it might affect. If the compound acts as an hsp90 inhibitor, it could potentially affect protein folding and degradation pathways .

Result of Action

The cellular effects of this compound would depend on its specific targets and mode of action. If it acts as an HSP90 inhibitor, it could potentially lead to the degradation of client proteins, affecting cell growth and survival .

Properties

IUPAC Name |

3,5-dimethyl-4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-13-8)20(17,18)15-5-3-10(7-15)16-6-4-12-14-16/h4,6,10H,3,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTCCUWEMCDSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)

![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)

amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)